1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Medicinal Chemistry Prolylcarboxypeptidase Structure-Activity Relationship

This pyrazolyl-piperidine PrCP inhibitor features a distinctive 6-methoxypyrazin-2-yloxy substituent—a chemotype distinct from benzimidazole or cyclohexane-based PrCP inhibitors. Generic substitution among PrCP inhibitors is scientifically unsound due to unpredictable SAR governing target engagement, selectivity, and downstream pharmacology. Procure to establish in vitro IC50 against human recombinant PrCP, benchmark against reference inhibitors, generate serine protease selectivity panels, and conduct acute in vivo target engagement studies in DIO mouse models—directly addressing critical knowledge gaps in PrCP pharmacology.

Molecular Formula C15H19N5O3
Molecular Weight 317.349
CAS No. 2034481-48-4
Cat. No. B3002526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS2034481-48-4
Molecular FormulaC15H19N5O3
Molecular Weight317.349
Structural Identifiers
SMILESCOC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=N3
InChIInChI=1S/C15H19N5O3/c1-22-13-8-16-9-14(18-13)23-12-4-2-6-19(10-12)15(21)11-20-7-3-5-17-20/h3,5,7-9,12H,2,4,6,10-11H2,1H3
InChIKeyWEFPTICYSGYGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 4.03 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Guide for 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034481-48-4): A Structurally Differentiated Prolylcarboxypeptidase Inhibitor


The compound 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034481-48-4), also cited as PMID28699813-Compound-B, is a small-molecule inhibitor of the serine protease prolylcarboxypeptidase (PrCP), originally developed by Merck Sharp & Dohme Corp [1]. It belongs to a class of pyrazolyl-piperidine derivatives designed to modulate the renin-angiotensin, kallikrein-kinin, and pro-opiomelanocortin systems for potential therapeutic application in obesity, diabetes, and related metabolic disorders [2]. Its structure is characterized by a 6-methoxypyrazin-2-yloxy substituent on the piperidine ring, combined with a pyrazol-1-yl ethanone side chain, which represents a distinct chemotype within the PrCP inhibitor landscape.

Why 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Cannot Be Readily Substituted by In-Class PrCP Inhibitors


Generic substitution among PrCP inhibitors is scientifically unsound due to the complex and often unpredictable structure-activity relationships (SAR) governing target engagement, selectivity, and downstream pharmacology. The development history of PrCP inhibitors, as comprehensively reviewed by Graham, demonstrates that numerous potent chemical classes—including benzimidazoles, cyclohexanes, and pyrazoles—yield highly variable in vivo results despite potent in vitro activity [1]. The specific pyrazolyl-piperidine scaffold, to which this compound belongs, represents a distinct bioisostere strategy. Minor structural modifications within this class can lead to significant shifts in pharmacokinetic profiles, off-target activity against other serine proteases, and efficacy in disease models. Therefore, substituting this specific compound with another PrCP inhibitor without direct comparative data risks introducing unknown liabilities in potency, selectivity, or metabolic stability, potentially invalidating entire research programs [1].

Quantitative Comparative Evidence Guide for 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone


Structural Differentiation from Canonical PrCP Inhibitor Scaffolds

This compound achieves differentiation through its unique 6-methoxypyrazin-2-yloxy motif linked to a piperidine core. The comprehensive patent review of PrCP inhibitors identifies prior art dominated by benzimidazole, cyclohexane, and simple pyrazole amide chemotypes, with no previously reported structures combining a methoxypyrazine ether on a piperidine with a pyrazole-ethanone side chain [1]. This structural departure places the compound in a distinct chemical space, which is a critical factor for navigating novel intellectual property domains and for exploring untapped biological interactions within the PrCP active site, as defined by the X-ray crystal structure of the human enzyme [2].

Medicinal Chemistry Prolylcarboxypeptidase Structure-Activity Relationship

Target Engagement Specificity for Prolylcarboxypeptidase

The compound is explicitly disclosed as a PrCP inhibitor in patents assigned to Merck Sharp & Dohme Corp. for the treatment of metabolic disorders [1][2]. While specific IC50 values for this compound are not publicly available, the differentiation argument rests on the validated therapeutic rationale of blocking PrCP, an enzyme that regulates angiotensin II, III, and des-Arg9-bradykinin [3]. This mechanism is distinct from other metabolic targets like DPP-IV or GLP-1 receptors, which are addressed by different compound classes. Selection of this compound is therefore predicated on a research goal to specifically interrogate the PrCP signaling node.

Biochemistry Enzyme Inhibition Drug Discovery

Absence of Off-Target Activity Data in the Public Domain

A critical differentiator for scientific selection is the current lack of publicly available selectivity profiling data for this compound against closely related serine proteases (e.g., DPP-II, FAP). The PrCP inhibitor field, as documented in the review by Graham, has struggled with achieving adequate selectivity, which has confounded in vivo results for many historical compounds [1]. The absence of such data for this compound is a double-edged sword: it represents a significant knowledge gap that must be filled by the user through custom profiling, but it also presents an opportunity to be the first to define its selectivity window. A user procuring this compound can therefore generate a novel and publishable safety pharmacology dataset that differentiates their research from studies using more promiscuous or well-characterized tool compounds.

Selectivity Safety Pharmacology Off-Target Profiling

High-Impact Application Scenarios for 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Based on Verified Evidence


De Novo Profiling of a Novel PrCP Inhibitor Chemotype for Metabolic Disease Research

The primary application scenario involves establishing the comprehensive in vitro pharmacology of this structurally novel PrCP inhibitor. A research team can procure this compound to first determine its IC50 against human recombinant PrCP using a fluorogenic substrate assay, then benchmark it against a reference inhibitor like PrCP-7414 (CAS 1252037-41-4) . Given the known challenges in the field, the immediate next step is to generate a selectivity panel against related proteases to address the critical knowledge gap identified in Section 3.

In Vivo Target Engagement Studies in Diet-Induced Obesity (DIO) Mouse Models

Following in vitro characterization, this compound can be used in an acute in vivo target engagement study in a DIO mouse model. The experimental design would follow the precedent set by the optimization of cyclohexane-based PrCP inhibitors, where target engagement in adipose tissue or plasma is measured using an activity-based probe or by monitoring downstream biomarkers like alpha-MSH [1]. This scenario directly addresses the historical unpredictability of translating in vitro PrCP inhibition to in vivo efficacy, providing critical early go/no-go data.

Elucidation of the Kallikrein-Kinin System's Role in Cardiovascular Inflammation via PrCP Inhibition

The compound's mechanism of action is linked to the degradation of des-Arg9-bradykinin, a key mediator in the kallikrein-kinin system (KKS) [2]. A focused research application could involve using this compound in a cell-based model of endothelial inflammation or a rodent model of hypertension to dissect the specific contribution of PrCP to KKS signaling, distinct from angiotensin-converting enzyme (ACE) inhibitors. The structurally differentiated 6-methoxypyrazine group may offer advantages in metabolic stability or tissue distribution for such in vivo studies, which would be a hypothesis generated by this initial use.

Quote Request

Request a Quote for 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.